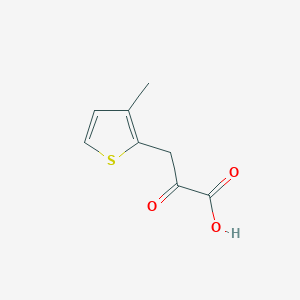
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using robust and scalable processes. These methods ensure high yields and purity of the final product, making them suitable for commercial applications.
化学反応の分析
Types of Reactions
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its analgesic and anticonvulsant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and analgesic effects . Additionally, it may interact with the TRPV1 receptor, contributing to its antinociceptive properties .
類似化合物との比較
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and analgesic activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Exhibits higher efficacy in anticonvulsant tests compared to reference drugs.
Uniqueness
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.
特性
分子式 |
C8H8O3S |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
3-(3-methylthiophen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C8H8O3S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChIキー |
BDAARYHMFCVWHI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



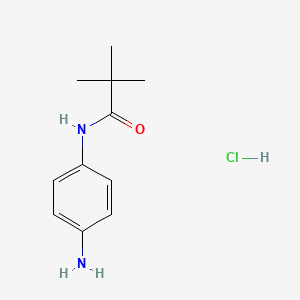
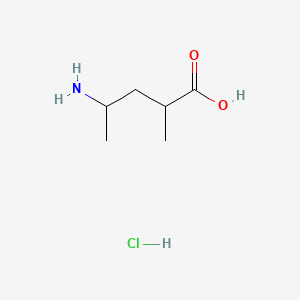
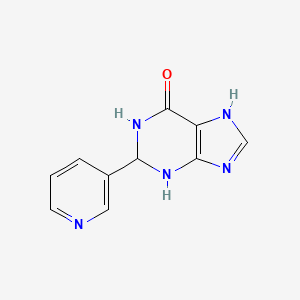
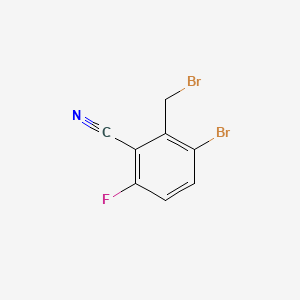
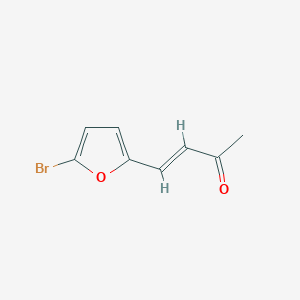
![4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoicacid](/img/structure/B15323435.png)


![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)

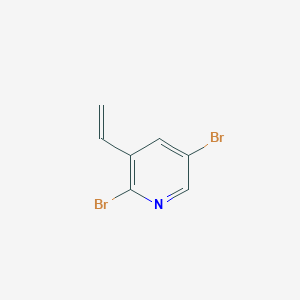
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
